Superior Chromatographic Co-Elution: Identical Retention Time to Native Iohexol Versus Structural Analogs
Iohexol-d5 demonstrates chromatographic co-elution with unlabeled iohexol, exhibiting an identical retention time of approximately 2.71 minutes under reverse-phase LC conditions, a critical requirement for accurate matrix effect correction . In contrast, structural analog internal standards such as ioversol or iopamidol exhibit distinct retention behavior that prevents synchronous elution with the analyte, thereby failing to compensate for time-dependent ion suppression or enhancement effects [1].
| Evidence Dimension | Chromatographic retention time co-elution |
|---|---|
| Target Compound Data | Retention time ~2.71 minutes (co-elutes with iohexol) |
| Comparator Or Baseline | Structural analog internal standards (e.g., ioversol, iopamidol): different retention times, no co-elution with iohexol |
| Quantified Difference | Target compound: complete chromatographic co-elution; Comparator: non-synchronous elution |
| Conditions | Reverse-phase liquid chromatography; Accucore Vanquish C18 column (50 × 2.1 mm); gradient of water with 0.1% formic acid against methanol with 0.1% formic acid |
Why This Matters
Co-elution is essential for correcting matrix effects that vary across the chromatographic run; only an isotopologue provides this capability.
- [1] Wessels AMA, et al. Improved real-world UHPLC-MS/MS iohexol analysis; thawed samples, improved calibration curve, and additional matrices. Bioanalysis. 2021;13(12):939-952. View Source
